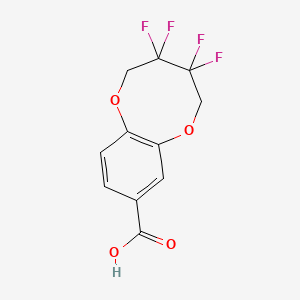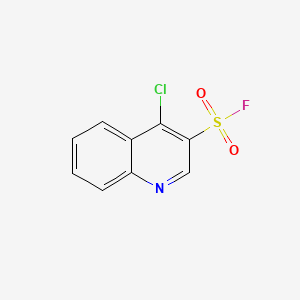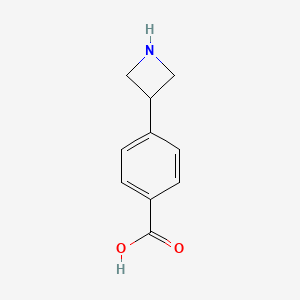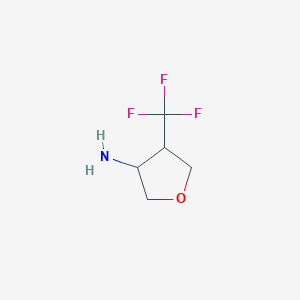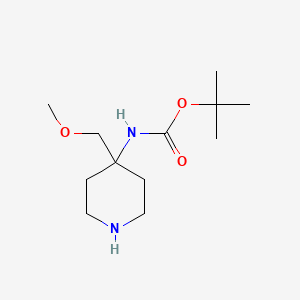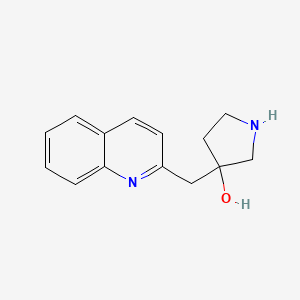
3-(Quinolin-2-ylmethyl)pyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Quinolin-2-ylmethyl)pyrrolidin-3-ol is a complex organic compound that features a quinoline moiety attached to a pyrrolidine ring via a methylene bridge. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Quinolin-2-ylmethyl)pyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with quinoline and pyrrolidine derivatives.
Formation of the Methylene Bridge: A common method involves the use of a base such as sodium hydride (NaH) to deprotonate the pyrrolidine, followed by the addition of a quinoline derivative with a suitable leaving group (e.g., halide) to form the methylene bridge.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of catalysts to lower reaction temperatures and reduce costs.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in 3-(Quinolin-2-ylmethyl)pyrrolidin-3-ol can be oxidized to form a ketone using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can undergo reduction reactions, particularly at the quinoline moiety, using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The methylene bridge can be a site for nucleophilic substitution reactions, where the leaving group is replaced by various nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, m-CPBA.
Reduction: LiAlH₄, sodium borohydride (NaBH₄).
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(Quinolin-2-ylmethyl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a ligand in catalysis.
作用機序
The mechanism of action of 3-(Quinolin-2-ylmethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The pyrrolidine ring may interact with protein targets, altering their function and leading to various biological effects.
類似化合物との比較
Similar Compounds
3-(Pyridin-2-ylmethyl)pyrrolidin-3-ol: Similar structure but with a pyridine ring instead of quinoline.
3-(Isoquinolin-2-ylmethyl)pyrrolidin-3-ol: Contains an isoquinoline moiety.
3-(Quinolin-4-ylmethyl)pyrrolidin-3-ol: The quinoline moiety is attached at the 4-position.
Uniqueness
3-(Quinolin-2-ylmethyl)pyrrolidin-3-ol is unique due to the specific positioning of the quinoline moiety, which can influence its binding affinity and specificity towards biological targets. This positioning can result in distinct pharmacological profiles compared to its analogs.
特性
分子式 |
C14H16N2O |
|---|---|
分子量 |
228.29 g/mol |
IUPAC名 |
3-(quinolin-2-ylmethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C14H16N2O/c17-14(7-8-15-10-14)9-12-6-5-11-3-1-2-4-13(11)16-12/h1-6,15,17H,7-10H2 |
InChIキー |
SCUKODKZWXBADJ-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1(CC2=NC3=CC=CC=C3C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


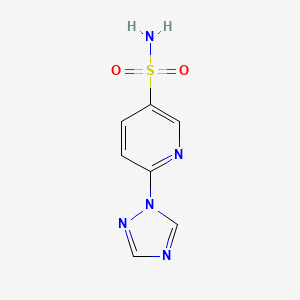
![2-([1,1'-Biphenyl]-4-yl)-2-aminopropan-1-ol](/img/structure/B13526610.png)
![3-[(Tosyloxy)methyl]3-ethyloxetane](/img/structure/B13526614.png)
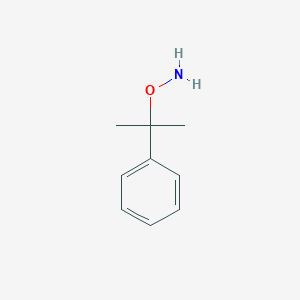
![2-hydroxypropane-1,2,3-tricarboxylicacid,ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine](/img/structure/B13526628.png)
![rac-potassium [(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopropyl]trifluoroboranuide](/img/structure/B13526640.png)
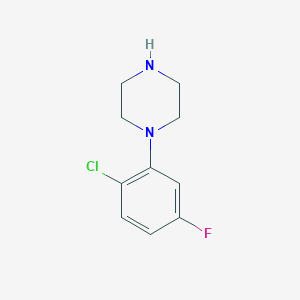
![1-Amino-4-methoxybicyclo[2.2.2]octan-2-one](/img/structure/B13526644.png)
